molecular formula C16H13F6N3O B11473646 Benzeneacetamide, N-[2,2,2-trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethyl]-

Benzeneacetamide, N-[2,2,2-trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethyl]-

Cat. No.: B11473646
M. Wt: 377.28 g/mol
InChI Key: WZPSOEAZSQIQLZ-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a pyridine ring makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide typically involves the reaction of hexafluoroisopropanol with pyridine derivatives under controlled conditions. The reaction is facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide is unique due to its combination of hexafluoro groups and a pyridine ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

Molecular Formula

C16H13F6N3O

Molecular Weight

377.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C16H13F6N3O/c17-15(18,19)14(16(20,21)22,24-12-7-4-8-23-10-12)25-13(26)9-11-5-2-1-3-6-11/h1-8,10,24H,9H2,(H,25,26)

InChI Key

WZPSOEAZSQIQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2

Origin of Product

United States

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